The synthesis of 2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate typically involves the esterification reaction between 2-(6-methoxynaphthalen-2-yl)propanoic acid and 2,3-dihydroxypropanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
The compound's structure can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular interactions.
2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate can participate in various chemical reactions:
These reactions lead to the formation of various derivatives, including alcohols from reduction and ketones from oxidation.
The mechanism of action for 2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate primarily relates to its role in pharmacology. Compounds with similar structures often exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis.
Research indicates that derivatives of naphthalene compounds can modulate inflammatory responses effectively, making them candidates for further therapeutic development.
The compound's stability under various conditions is crucial for its application in pharmaceuticals, where it must withstand different pH levels and temperatures.
The primary applications of 2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate lie within medicinal chemistry:
Further research is required to explore the full therapeutic potential of this compound, particularly its efficacy and safety profiles in clinical settings.
2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a glycerol ester impurity arising during the synthesis or storage of naproxen prodrugs and esterified formulations. As a complex ester derivative, it falls under the International Council for Harmonisation (ICH) Q3A/B classification for "qualification thresholds," requiring identification and quantification at levels ≥ 0.15% in active pharmaceutical ingredients (APIs) [2]. This impurity manifests in multiple isomeric forms due to esterification at different hydroxyl positions of the glycerol moiety, significantly complicating analytical separation. Its structural complexity necessitates specialized chromatographic methods for detection in NSAID formulations, as conventional UV detection may co-elute with related esters [2] [5].
Table 1: Characterization of Naproxen-Derived Ester Impurities
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|
2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | C₁₇H₂₀O₅ | 304.34 | Glycerol-linked ester; free hydroxyl groups |
Naproxen 1,2,3-Propanetriol Ester (Isomer Mixture) | C₃₄H₄₀O₁₀ | 608.68 | Dimeric ester structure (1:1 isomer ratio) |
Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate | C₁₆H₁₈O₃ | 258.31 | Ethyl ester; naproxen precursor |
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | C₁₅H₁₆O₃ | 244.29 | Chiral methyl ester; known naproxen impurity |
This glycerol ester impurity retains the core (S)-2-arylpropanoic acid scaffold of naproxen but incorporates a 2,3-dihydroxypropyl group instead of the free carboxylic acid. This structural modification exemplifies prodrug design strategies where esterification enhances membrane permeability. The glycerol moiety serves as a metabolic handle: enzymatic hydrolysis by carboxylesterases regenerates active naproxen in vivo [8]. Crucially, the compound exists as positional isomers when esterification occurs at the sn-1 versus sn-3 glycerol positions, introducing stereochemical complexity absent in the parent drug [2].
The presence of vicinal hydroxyl groups enables further derivatization, as evidenced by related protected analogs like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester (CAS# 38835-19-7), where acetonide protection stabilizes the glycerol moiety during synthesis [7]. This protective strategy minimizes side reactions during industrial-scale prodrug manufacturing but risks introducing new impurities if deprotection is incomplete.
Controlling this ester impurity is critical for meeting pharmaceutical quality standards outlined in ICH Q3D and USP monographs. Its detection triggers mandatory identification per ICH thresholds due to potential impacts on drug efficacy and safety profiles [2]. Regulatory submissions require rigorous validation of analytical methods capable of resolving its isomers from naproxen and related compounds like methyl ester derivatives (e.g., Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, CAS 26159-35-3) [5].
Table 2: Regulatory and Analytical Considerations for Glycerol Ester Impurities
Parameter | Requirement | Analytical Challenge | Standard Technique |
---|---|---|---|
Identification Threshold | ≥0.15% (Naproxen API) | Co-elution with other esters | HPLC-PDA/ELSD |
Isomer Separation | Resolution ≥1.5 between sn-1 and sn-3 isomers | Similar polarity of isomers | Chiral HILIC Chromatography |
Quantification | RSD ≤5% for repeatability | Low UV absorptivity of aliphatic chain | LC-MS with ESI+ detection |
Specification Limit | Typically ≤0.2% (individual impurity) | Method sensitivity at 0.05% level | Validated UPLC-UV/MS |
Quality control protocols mandate isomer-specific profiling because metabolic hydrolysis rates differ between positional isomers. Current industrial practice employs multidimensional characterization, combining HPLC retention time matching with confirmatory LC-MS/MS fragmentation patterns (characteristic m/z 121.028 fragment from naphthalene cleavage) [2] [5]. Manufacturers like Simson Pharma provide certified reference standards accompanied by Certificates of Analysis (CoA) detailing isomer ratios, exemplifying industry compliance strategies [2].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8